N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-12(14-8-13-9)15-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPEMVSMAJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the condensation of 4-methoxyaniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 4-methoxyaniline displaces the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been studied for its potential as an anticancer agent . Its mechanism of action involves inhibiting key enzymes and pathways associated with tumor growth.
Key Findings:
- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells.
| Study Reference | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Kato et al. | Cancer Cell Growth Inhibition | 0.87 - 12.91 | MCF-7 Cells |
| MDPI | General Anticancer Activity | Not specified | Various Cancer Lines |
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in cancer progression, such as kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Mechanism of Action:
- Kinase Inhibition : By targeting specific kinases, this compound can disrupt signaling pathways essential for cancer cell survival.
Biological Research
Beyond its anticancer properties, the compound is being investigated for other biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against bacterial strains.
- Neuroprotective Effects : Ongoing research is exploring its role in neurodegenerative diseases.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective treatment option.
Case Study 2: Enzyme Targeting in Cancer Therapy
In another study, the compound was tested for its ability to inhibit the activity of specific kinases involved in cell signaling pathways crucial for tumor growth. The results showed that it effectively reduced kinase activity, leading to decreased proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Table 1: Structural and Functional Comparisons
Crystallographic and Conformational Differences
- In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit perpendicular orientations (70.7°–79.7°), favoring hydrophobic interactions .
Hydrogen Bonding :
- The methoxy group participates in weak C–H∙∙∙O interactions, unlike halogenated derivatives (e.g., 4-chloro) that form stronger N–H∙∙∙N bonds (2.94 Å vs. 2.98 Å in methoxy analog) .
Biological Activity
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various disease processes. Research suggests that it may:
- Inhibit specific kinases that play critical roles in cell proliferation.
- Interfere with DNA synthesis, leading to reduced cell division in cancer cells.
- Exhibit antimicrobial effects by disrupting microbial cell functions.
Anticancer Activity
This compound has shown promising results in various studies focused on its anticancer properties:
- Cytotoxicity Studies : Preliminary studies indicate that this compound exhibits significant cytotoxic activity against several human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The reported GI50 values range from 2.40 to 13.5 µM, indicating potent activity against these cell lines .
- Mechanisms of Action : It has been observed that the compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. For instance, related compounds have demonstrated EC50 values for caspase activation as low as 2 nM .
- Resistance Overcoming : Notably, compounds similar to this compound have been shown to be effective against drug-resistant cancer cell lines, suggesting potential therapeutic advantages in overcoming resistance mechanisms .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of infections:
- Broad-Spectrum Activity : Initial studies suggest that this compound may possess broad-spectrum antimicrobial activity, potentially inhibiting the growth of various bacteria and fungi .
- Mechanism Insights : Its antimicrobial effects are hypothesized to stem from its ability to disrupt microbial cellular processes, although specific molecular targets remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Studies and Research Findings
- High Throughput Screening : A study utilizing high-throughput screening identified related compounds that induced apoptosis effectively at nanomolar concentrations, providing a basis for further investigation into this compound's potential as an anticancer agent .
- In Vivo Studies : Animal studies have shown that derivatives of this compound maintain efficacy in vivo against human cancer models, supporting its potential for therapeutic use .
- Comparative Analysis : When compared to similar compounds, this compound exhibited unique reactivity patterns and biological activities, emphasizing the importance of structural modifications in enhancing potency and selectivity .
Q & A
Q. Critical Parameters :
- Temperature control (22–80°C) to avoid side reactions.
- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrimidine to amine derivatives) .
Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine ring carbons at δ 150–160 ppm) .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example:
- Hydrogen Bonding Analysis : Identify intramolecular N–H⋯N interactions (e.g., N4–H4⋯N5 in polymorphs) using SHELXL refinement .
Advanced: How can contradictions in crystallographic data for polymorphic forms be resolved?
Methodological Answer:
- High-Resolution Data Collection : Use synchrotron radiation to improve data quality for weakly diffracting crystals.
- SHELX Refinement : Apply restraints for disordered moieties (e.g., trifluoromethyl groups) and validate with R-factor convergence (<0.05) .
- Comparative Analysis : Contrast dihedral angles and hydrogen-bonding networks across polymorphs. For example:
- Polymorph A: Dihedral angle = 5.2°, C–H⋯π interactions.
- Polymorph B: Dihedral angle = 6.4°, N–H⋯O interactions .
- Thermal Ellipsoid Modeling : Assess atomic displacement parameters (ADPs) to identify static vs. dynamic disorder .
Advanced: What methodologies are used to correlate structural features with antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substituent Effects : Compare bioactivity of derivatives with varying groups (e.g., trifluoromethyl vs. methoxy) using MIC (Minimum Inhibitory Concentration) assays .
- Hydrophobicity Analysis : Measure logP values to assess membrane penetration (e.g., trifluoromethyl increases lipophilicity) .
- Molecular Docking : Simulate binding to target enzymes (e.g., fungal cytochrome P450) using software like AutoDock. Key interactions:
- π-Stacking between phenyl rings and aromatic residues.
- Hydrogen bonds with catalytic site residues (e.g., Asp132) .
Basic: How is the compound’s purity validated in biological testing?
Methodological Answer:
- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., CHFNO requires C 58.11%, H 4.39%) .
- Melting Point Consistency : Sharp melting points (±1°C deviation) indicate purity (e.g., 168–170°C) .
Advanced: How are statistical methods applied to resolve contradictory bioassay data?
Methodological Answer:
- Dose-Response Modeling : Fit data to Hill equations (e.g., IC calculations) using nonlinear regression (GraphPad Prism) .
- ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s test for significant MIC differences at p < 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., logP, polar surface area) to identify activity trends .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Optimize continuous coupling reactions (residence time = 30 min, T = 60°C) to improve reproducibility .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., 10% Pd/C, 50 psi H, 80% yield) .
- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., solvent polarity, temperature) affecting reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
